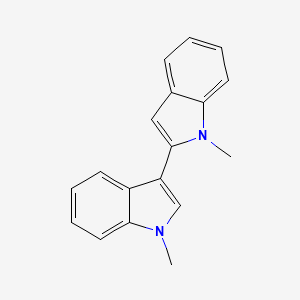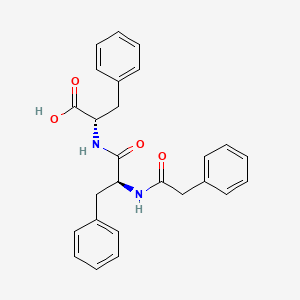
2-Phenylacetyl-Phe-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylacetyl-Phe-Phe-OH is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structural and functional properties This compound is composed of a phenylacetyl group attached to a dipeptide consisting of two phenylalanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylacetyl-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The phenylacetyl group is introduced through acylation reactions. The final product is cleaved from the resin and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced technologies allows for the production of high-purity peptides suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenylacetyl-Phe-Phe-OH undergoes several types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the phenylacetyl moiety.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenylacetyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Phenylacetyl-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and studying peptide self-assembly.
Biology: Investigated for its role in cellular signaling and interactions with biological membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and biomaterials.
Industry: Utilized in the development of nanomaterials and hydrogels for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Phenylacetyl-Phe-Phe-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These nanostructures can interact with cellular membranes, influencing cellular processes and potentially serving as drug delivery vehicles .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-Phe-OH: Another dipeptide with similar self-assembly properties.
Boc-Phe-Phe-OH: A protected dipeptide used in peptide synthesis.
H-Phe-Phe-OH: A simpler dipeptide without protective groups.
Uniqueness
2-Phenylacetyl-Phe-Phe-OH stands out due to the presence of the phenylacetyl group, which enhances its chemical reactivity and self-assembly capabilities. This unique structure allows for the formation of more stable and functional nanostructures compared to other similar dipeptides .
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O4/c29-24(18-21-14-8-3-9-15-21)27-22(16-19-10-4-1-5-11-19)25(30)28-23(26(31)32)17-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2,(H,27,29)(H,28,30)(H,31,32)/t22-,23-/m0/s1 |
InChI Key |
ZYBQUTWTQJEKBD-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
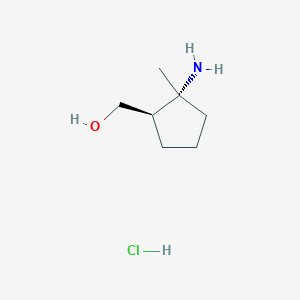
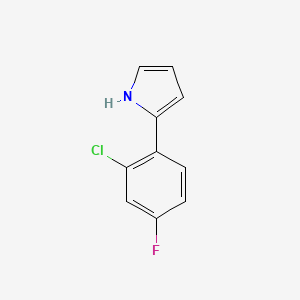
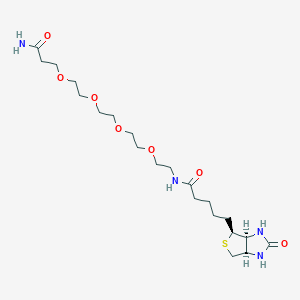
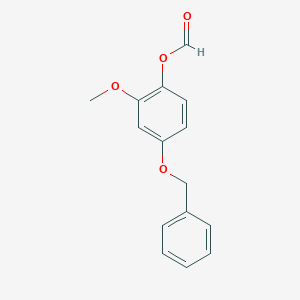
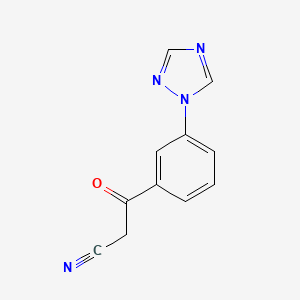
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)
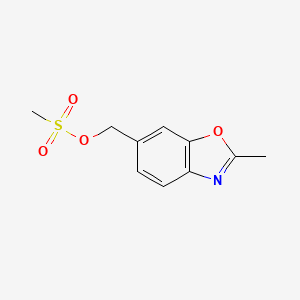
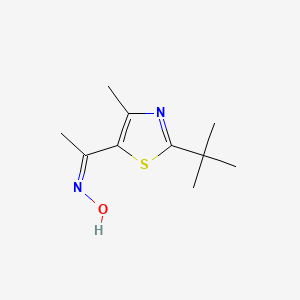
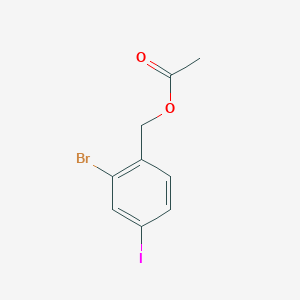
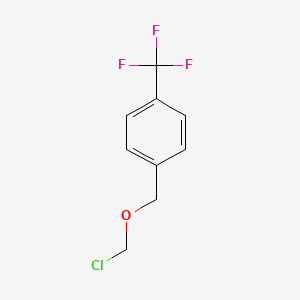

![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
